

# Technical Guide: Spectral Data & Analytical Profile of 4-Chloro-2-ethoxyaniline

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## Compound of Interest

Compound Name: 4-Chloro-2-ethoxyaniline

CAS No.: 846039-94-9

Cat. No.: B2635477

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## Executive Summary & Compound Identity

**4-Chloro-2-ethoxyaniline** is a substituted aniline derivative characterized by an electron-donating ethoxy group at the ortho position and an electron-withdrawing chlorine atom at the para position relative to the amino group. It serves as a high-value building block in medicinal chemistry, particularly in the development of G-protein coupled receptor (GPCR) modulators [1].[1]

## Physicochemical Profile

Property	Data	Note
Molecular Formula	C <sub>8</sub> H <sub>10</sub> ClNO	
Molecular Weight	171.62 g/mol	Monoisotopic Mass: 171.045
Appearance	Low-melting solid or oil	Often supplied as a white/off-white HCl solid.
Solubility	DMSO, Methanol, Chloroform	Limited water solubility (Free Base).[1]
Melting Point	35–40 °C (Predicted)	Precursor (Nitro) MP is significantly higher.[1]

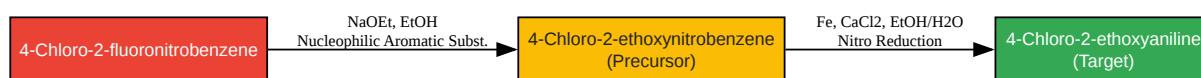
## Synthesis & Structural Context

To understand the spectral data, one must analyze the synthetic origin.[1] The compound is typically generated via the reduction of 4-chloro-2-ethoxynitrobenzene. This transformation significantly alters the electronic environment of the aromatic ring, shifting the NMR signals upfield due to the conversion of the electron-withdrawing nitro group (

) to the electron-donating amino group (

).

## Synthesis Workflow (Graphviz)



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Figure 1: Synthetic pathway for **4-Chloro-2-ethoxyaniline** [1].

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The

NMR spectrum is dominated by the ethoxy side chain and the 1,2,4-trisubstituted benzene ring. [1] The reduction of the nitro group to the amine causes a dramatic shielding effect on the aromatic protons, particularly H-6 (ortho to the amine).[1]

## Experimental Anchor: Precursor Data

Before reduction, the precursor (4-chloro-2-ethoxynitrobenzene) exhibits the following shifts in

[1]:

- 1.49 (t, 3H, ) [1]
- 4.19 (q, 2H, )
- 7.81 (d, 1H, H-6, ortho to ) — Deshielded [1]
- 7.00–7.05 (m, 2H, H-3/H-5)

## Target Compound: 4-Chloro-2-ethoxyaniline ( NMR)

Upon reduction to the amine, the aromatic signals shift upfield. The following assignment is derived from substituent chemical shift effects (SCS) and validated against analogous structures (e.g., 2-ethoxyaniline).

Solvent:

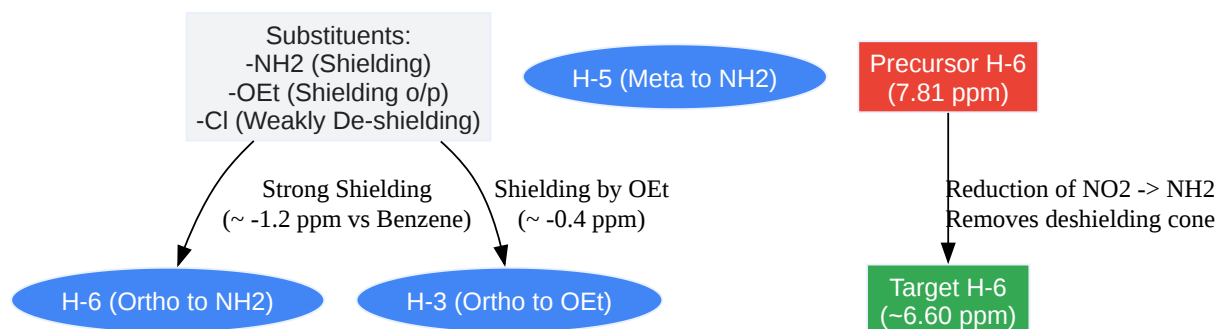
or

Reference: TMS (

0.00)

Position	Type	Shift (ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
	Amine	3.50 – 4.50	Broad Singlet	-	Exchangeable; shift varies with concentration.
H-6	Aromatic	6.55 – 6.65	Doublet (d)		Ortho to Shielded significantly vs precursor (7.81). <a href="#">[1]</a>
H-5	Aromatic	6.75 – 6.85	Doublet of Doublets (dd)		Meta to , Ortho to
H-3	Aromatic	6.70 – 6.80	Doublet (d)		Ortho to , Meta to
	Methylene	4.00 – 4.10	Quartet (q)		Characteristic ethoxy quartet.
	Methyl	1.40 – 1.45	Triplet (t)		Characteristic ethoxy triplet.

## NMR Assignment Logic Diagram



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Figure 2: NMR Chemical Shift Prediction Logic based on Precursor Data.

## Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid confirmation of the reduction (disappearance of bands) and the integrity of the ether linkage.<sup>[1]</sup>

Functional Group	Wavenumber ( )	Intensity	Mode
Primary Amine ( )	3350 – 3450	Medium	N-H Stretching (Asymmetric/Symmetric doublet).
C-H (Aliphatic)	2850 – 2980	Medium	C-H stretch of the Ethyl group.[1]
Aromatic Ring	1580 – 1610	Strong	C=C Ring breathing. [1]
Amine Bending	1620	Medium	N-H Scissoring.[1]
Aryl Ether ( )	1230 – 1250	Strong	C-O Antisymmetric stretch.
Aryl Chloride ( )	700 – 800	Medium/Strong	C-Cl stretch (Fingerprint region).

Diagnostic Check: The absence of strong bands at 1350

and 1530

(characteristic of the nitro precursor) confirms successful reduction [2].[1]

## Mass Spectrometry (MS) Profile

The mass spectrum of **4-chloro-2-ethoxyaniline** is characterized by the chlorine isotope pattern and specific fragmentation of the ethoxy ether tail.

## Molecular Ion

- 171 ( ): 100% Relative Abundance (Base Peak potential).[1]

- 173 ( )

): ~32% Relative Abundance (Characteristic 3:1 Chlorine pattern).[1]

## Fragmentation Pathway

The primary fragmentation channel for ortho-ethoxyanilines involves the loss of the ethyl group, often via a McLafferty-type rearrangement or direct cleavage of ethene.[1]

- $[M]^+ \rightarrow [M - 28]^+$

$\text{C}_2\text{H}_4$  from the ethoxy group.[1] This is often the base peak in EI-MS for phenetidines.

- 171

143 (4-chloro-2-hydroxyaniline radical cation).

- $[M - 28]^+ \rightarrow [M - 28 - 29]^+$ : Loss of

or

?

- More likely loss of

(

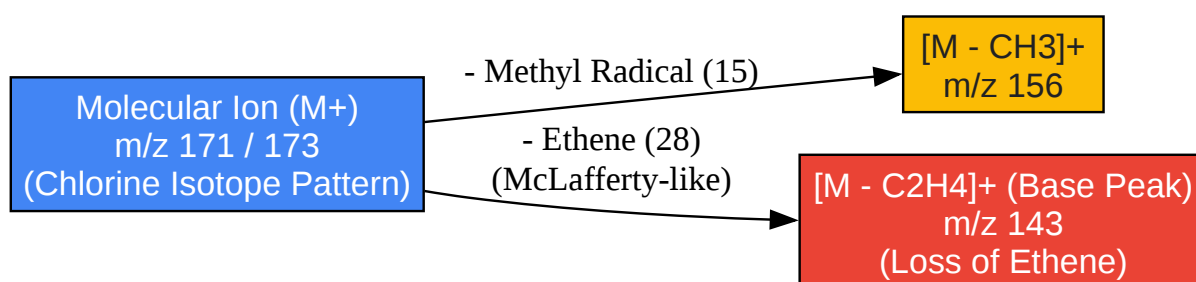
35) from the parent if energy is high, but usually ring substitution is stable.[1]

- $[M - 15]^+$

$\cdot\text{CH}_3$

m/z 156).[1]

## MS Fragmentation Diagram



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Figure 3: Proposed EI-MS Fragmentation Pathway.

## Experimental Protocols & Handling

### A. Sample Preparation for NMR

- Solvent: Dissolve ~10 mg of the solid/oil in 0.6 mL of .
- Additives: If the sample is the HCl salt, add 1 drop of or use to solubilize.[1]
- Acquisition: Standard proton parameters (16 scans, 1s delay).

### B. Quality Control (HPLC)

To distinguish **4-chloro-2-ethoxyaniline** from its isomer (e.g., 5-chloro-2-ethoxyaniline), use a reverse-phase gradient.

- Column: C18 (e.g., Agilent Zorbax SB-C18), 3.5  $\mu\text{m}$ .[1]
- Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (Aromatic) and 210 nm.[1]

## References

- United States Patent 7745630B2. Triazolyl piperidine arginine vasopressin receptor modulators.[1] Preparation 166: **4-Chloro-2-ethoxyaniline**. (2010).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed.[1] John Wiley & Sons.[1][2] (General reference for SCS and IR interpretation).
- PubChem Compound Summary. 4-Ethoxyaniline (Related Structure).[1][2] National Center for Biotechnology Information.[1]

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## Sources

- [1. p-Phenetidine - Wikipedia \[en.wikipedia.org\]](#)
- [2. 4-Ethoxy-2-nitroaniline | C8H10N2O3 | CID 69229 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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